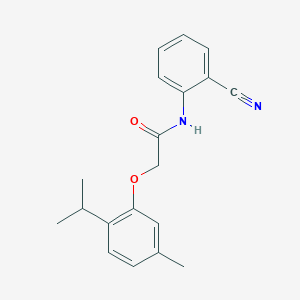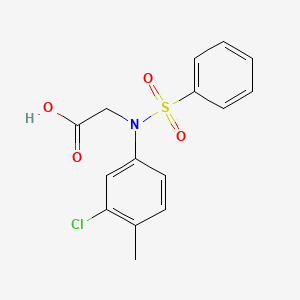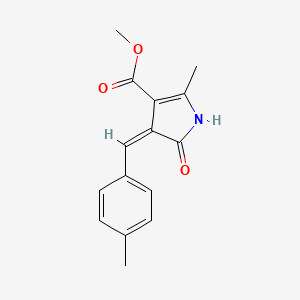
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the para position and an N-substituent derived from 2,4-dimethylpentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide typically involves the following steps:
Preparation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The 4-chlorobenzoyl chloride is then reacted with 2,4-dimethylpentan-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 2,4-dimethylpentan-3-amine.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Hydrolysis: Formation of 4-chlorobenzoic acid and 2,4-dimethylpentan-3-amine.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of the 2,4-dimethylpentan-3-yl group.
4-chloro-N-(3-methoxypropyl)benzamide: Contains a 3-methoxypropyl group instead of the 2,4-dimethylpentan-3-yl group.
4-chloro-N-(2-methylindolin-1-yl)benzamide: Features an indoline ring instead of the 2,4-dimethylpentan-3-yl group.
Uniqueness
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to the presence of the 2,4-dimethylpentan-3-yl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVUUPBPTITXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B5850463.png)
![4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)
![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
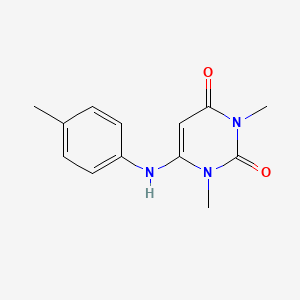
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] cyclohexanecarboxylate](/img/structure/B5850492.png)
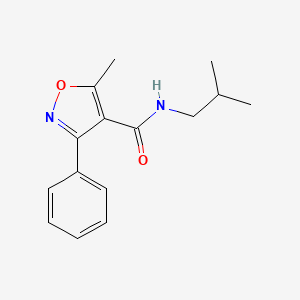
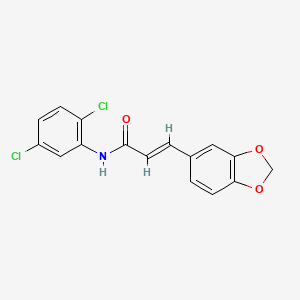
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B5850539.png)
